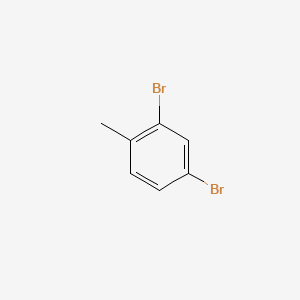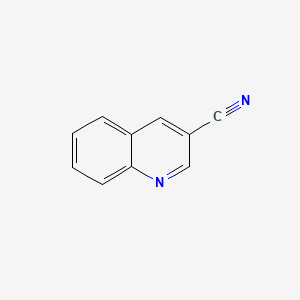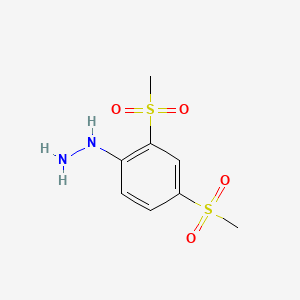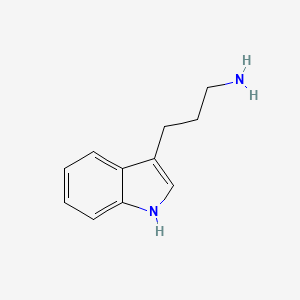
2,4-Dibromotoluene
Vue d'ensemble
Description
2,4-Dibromotoluene: is an organic compound with the molecular formula C₇H₆Br₂ . It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions. This compound is a light yellow to green liquid at room temperature and is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the bromination of toluene is carried out in large reactors with controlled temperature and pressure conditions. The use of continuous flow reactors allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The brominated product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group in this compound can be oxidized to form 2,4-dibromobenzaldehyde or 2,4-dibromobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Major Products Formed:
Substitution: 2,4-dihydroxytoluene, 2,4-diaminotoluene.
Oxidation: 2,4-dibromobenzaldehyde, 2,4-dibromobenzoic acid.
Reduction: Toluene.
Applications De Recherche Scientifique
2,4-Dibromotoluene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 2,4-dibromotoluene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms on the benzene ring. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the bromine atoms are replaced by hydrogen atoms through the transfer of electrons from the reducing agent .
Comparaison Avec Des Composés Similaires
2,4,6-Tribromotoluene: Contains an additional bromine atom at the 6 position.
2,5-Dibromotoluene: Bromine atoms are located at the 2 and 5 positions.
3,4-Dibromotoluene: Bromine atoms are located at the 3 and 4 positions.
Uniqueness of 2,4-Dibromotoluene: this compound is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. The presence of bromine atoms at the 2 and 4 positions makes it a valuable intermediate in organic synthesis, allowing for selective functionalization and modification of the benzene ring .
Propriétés
IUPAC Name |
2,4-dibromo-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWYNNFPUGEYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067632 | |
| Record name | 2,4-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31543-75-6 | |
| Record name | 2,4-Dibromo-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31543-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031543756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31543-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2,4-dibromo-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KCL9II3NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dibromotoluene deoxyriboside interact with DNA and what are the downstream effects?
A1: The study investigates this compound deoxyriboside's behavior within DNA duplexes, not as a drug targeting a specific biological pathway. It examines how this nonpolar analogue, when incorporated into DNA strands, affects DNA stability and base pairing interactions.
- Stacking Interactions: this compound deoxyriboside exhibits stronger stacking interactions compared to natural thymine. [] This means it contributes more to the stability of the DNA helix through hydrophobic interactions with neighboring bases. The larger size and increased hydrophobicity of the dibromo substituents contribute to this enhanced stacking. []
- Base Pairing: While it can still pair with natural bases like adenine, the pairing is weaker than the natural thymine-adenine pairing. [] Interestingly, the study found that pairing between two nonpolar analogues, including those containing this compound, can be significantly more stable, even rivaling natural base pairs in some cases. []
Q2: How does the structure of this compound deoxyriboside relate to its impact on DNA stability?
A2: The study highlights the structure-activity relationship by comparing this compound deoxyriboside with other nonpolar thymidine analogues of increasing size. []
- Dibromotoluene Group: This bulky, hydrophobic group is key to the enhanced stacking interactions observed. The study shows a correlation between the size and hydrophobicity of this group (increasing from hydrogen to iodine in the analogue series) and the strength of stacking. [] Larger, more hydrophobic groups lead to stronger stacking.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)







